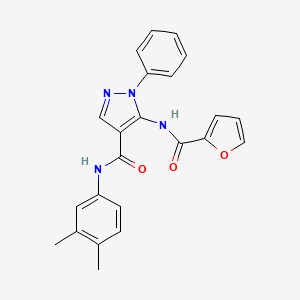![molecular formula C20H18FN3O B5527294 N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide, commonly known as FPh-PEN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
FPh-PEN exerts its effects through multiple mechanisms, including but not limited to:
1. Activation of the Nrf2 pathway: FPh-PEN activates the Nrf2 pathway, which is responsible for regulating cellular antioxidant defenses and reducing oxidative stress.
2. Inhibition of NF-κB: FPh-PEN inhibits the NF-κB pathway, which is responsible for regulating inflammation and immune responses.
3. Modulation of ion channels: FPh-PEN modulates ion channels, which are responsible for regulating cellular excitability and neuronal function.
Biochemical and Physiological Effects:
FPh-PEN has been shown to have various biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: FPh-PEN reduces oxidative stress by activating the Nrf2 pathway and increasing cellular antioxidant defenses.
2. Inhibition of inflammation: FPh-PEN inhibits inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
3. Modulation of ion channels: FPh-PEN modulates ion channels, which can affect cellular excitability and neuronal function.
実験室実験の利点と制限
FPh-PEN has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. FPh-PEN is relatively easy to synthesize using a modified version of the Buchwald-Hartwig amination reaction.
2. FPh-PEN has shown promising results in various scientific research applications, making it a potential candidate for further study.
3. FPh-PEN has multiple mechanisms of action, which can make it a useful tool for studying various biological processes.
Limitations:
1. FPh-PEN has not been extensively studied in humans, and its safety and efficacy are not well-established.
2. FPh-PEN may have off-target effects, which can complicate its use in lab experiments.
3. FPh-PEN may have limited solubility in certain solvents, which can affect its use in certain experiments.
将来の方向性
There are several future directions for FPh-PEN research, including but not limited to:
1. Further studies on the safety and efficacy of FPh-PEN in humans.
2. Studies on the potential use of FPh-PEN in combination with other drugs for cancer therapy.
3. Studies on the potential use of FPh-PEN in the treatment of neurodegenerative diseases.
4. Studies on the potential use of FPh-PEN in the treatment of cardiovascular disease.
5. Studies on the potential use of FPh-PEN as a tool for studying various biological processes, including ion channel function and oxidative stress.
合成法
FPh-PEN can be synthesized using a modified version of the Buchwald-Hartwig amination reaction. The reaction involves the coupling of 4-fluoroaniline with 2-phenylethylamine, followed by a palladium-catalyzed amination reaction with nicotinamide. The final product is obtained through purification using column chromatography.
科学的研究の応用
FPh-PEN has shown promising results in various scientific research applications, including but not limited to:
1. Cancer research: FPh-PEN has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
2. Neuroprotection: FPh-PEN has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for neuroprotective therapy.
3. Cardiovascular disease: FPh-PEN has been shown to improve cardiac function and reduce oxidative stress in animal models of cardiovascular disease.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-10-17(11-9-16)24-20(25)18-7-4-13-22-19(18)23-14-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHGXBYPSICFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)


![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)
![[4-(1,3-benzodioxol-5-ylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5527286.png)
![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)
![{1-[5-(2-chlorophenyl)-2-furoyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5527296.png)
